molecular formula C14H13NO5 B2760624 N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396810-09-5

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2760624
CAS No.: 1396810-09-5
M. Wt: 275.26
InChI Key: IHSJWDFJOFOOAI-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a furan ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsKey reagents such as palladium catalysts, methanesulfonic acid, and N-bromosuccinimide are often employed in these reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The furan and benzo[d][1,3]dioxole moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its furan and benzo[d][1,3]dioxole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-11(10-3-4-18-7-10)6-15-14(17)9-1-2-12-13(5-9)20-8-19-12/h1-5,7,11,16H,6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSJWDFJOFOOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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